6-(4-Ethylphenoxy)nicotinic acid
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Overview
Description
6-(4-Ethylphenoxy)nicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is characterized by the presence of an ethylphenoxy group attached to the nicotinic acid structure. Nicotinic acid derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethylphenoxy)nicotinic acid typically involves the reaction of 4-ethylphenol with nicotinic acid under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of nicotinic acid derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethylphenoxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The ethylphenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound can be used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-Ethylphenoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. Nicotinic acid derivatives are known to modulate lipid metabolism by activating the G-protein-coupled receptor GPR109A. This activation leads to a decrease in the release of free fatty acids from adipose tissue, thereby reducing lipid levels in the blood . Additionally, the compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid (Niacin): A well-known vitamin B3 with lipid-lowering properties.
Isonicotinic Acid: Another derivative of nicotinic acid with different biological activities.
2-Chloronicotinic Acid: A nicotinic acid derivative with pharmaceutical applications.
Uniqueness
6-(4-Ethylphenoxy)nicotinic acid is unique due to the presence of the ethylphenoxy group, which imparts distinct chemical and biological properties. This modification can enhance its efficacy and specificity in certain applications compared to other nicotinic acid derivatives .
Properties
Molecular Formula |
C14H13NO3 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
6-(4-ethylphenoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H13NO3/c1-2-10-3-6-12(7-4-10)18-13-8-5-11(9-15-13)14(16)17/h3-9H,2H2,1H3,(H,16,17) |
InChI Key |
GAIOLTVACCLFCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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